Metabolic Stability: 3-Ethylamino vs. 3-Isopropylamino on Pyridine Ring in BHAP HIV-1 RT Inhibitors
In a head-to-head comparison of BHAP analogs, the piperazine-linked reference compound containing the 3-(ethylamino)pyridine fragment (compound 5) exhibited a metabolic half-life (t1/2) of 36.5 minutes in human liver microsomes. This is a 3.4-fold increase over the 3-(isopropylamino)pyridine analog delavirdine (compound 2), which showed a t1/2 of only 10.8 minutes [1]. The parent drug atevirdine, also bearing a 3-ethylamino group but with a different indole substitution, had a t1/2 of 14.7 minutes, indicating the ethylamino group provides a baseline stability advantage that can be further optimized by distal modifications.
| Evidence Dimension | In vitro metabolic stability (t1/2) in human hepatic microsomal cytochrome P450 assay |
|---|---|
| Target Compound Data | t1/2 = 36.5 min for BHAP compound 5 containing the 3-(ethylamino)pyridine fragment |
| Comparator Or Baseline | t1/2 = 10.8 min for delavirdine (compound 2), which contains a 3-(isopropylamino)pyridine fragment |
| Quantified Difference | 3.4-fold longer half-life for the 3-ethylamino analog |
| Conditions | In vitro human liver microsomal stability assay; compounds tested as part of a piperazine-linked BHAP series |
Why This Matters
The 3.4-fold improvement in metabolic stability directly translates to a longer in vivo half-life, making this fragment a superior starting point for drug candidates where N-dealkylation is a primary clearance route.
- [1] Genin, M. J., et al. (1996). Synthesis and Bioactivity of Novel Bis(heteroaryl)piperazine (BHAP) Reverse Transcriptase Inhibitors: Structure-Activity Relationships and Increased Metabolic Stability of Novel Substituted Pyridine Analogs. Journal of Medicinal Chemistry, 39(26), 5267-5275. Table 1. View Source
